molecular formula C17H20N2O5 B2941316 3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one CAS No. 431068-01-8

3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one

Cat. No.: B2941316
CAS No.: 431068-01-8
M. Wt: 332.356
InChI Key: IXVAVFQAFPSCKL-UHFFFAOYSA-N
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Description

3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C17H20N2O5 and its molecular weight is 332.356. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Anticancer Activity : Compounds related to 3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one have been synthesized and evaluated for their cytotoxic activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). Some derivatives exhibited significant anti-proliferative activities, indicating their potential as anticancer agents. The molecular docking studies also supported these findings, demonstrating good binding affinity with Bcl-2 protein, which is crucial for the regulation of apoptosis (Parveen et al., 2017).

  • Antimicrobial Activity : Novel piperazine linked methylene-bis-coumarins, which could be structurally related to the compound , have shown potent inhibitory activity against various human pathogenic bacterial strains. This underscores the compound's potential application in developing new antimicrobial agents (Nagaraj et al., 2019).

  • Anti-Inflammatory and Antimicrobial Agent : Certain derivatives have been prepared and screened for their pro-inflammatory cytokines and antimicrobial activity, demonstrating promising anti-inflammatory and potent antimicrobial properties. This suggests the compound's relevance in researching new treatments for inflammation and infections (Hatnapure et al., 2012).

Chemical Synthesis and Modification

  • Synthetic Methodology : The compound's framework has been utilized in synthetic chemistry research, focusing on creating novel chemical entities. For instance, the synthesis of 2,6-bridged piperazine-3-ones via N-acyliminium ion chemistry highlights the compound's utility in developing synthetic methodologies (Veerman et al., 2003).

Properties

IUPAC Name

3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-6-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-23-13-2-3-15-12(10-13)11-14(17(22)24-15)16(21)19-6-4-18(5-7-19)8-9-20/h2-3,10-11,20H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVAVFQAFPSCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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